2-(2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid
CAS No.: 723748-25-2
Cat. No.: VC21481477
Molecular Formula: C18H14F3N3O3S
Molecular Weight: 409.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 723748-25-2 |
|---|---|
| Molecular Formula | C18H14F3N3O3S |
| Molecular Weight | 409.4g/mol |
| IUPAC Name | 2-[[2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-7-12(6-11-4-2-1-3-5-11)24-17(13(14)8-22)28-10-15(25)23-9-16(26)27/h1-5,7H,6,9-10H2,(H,23,25)(H,26,27) |
| Standard InChI Key | NWSNODSFFBHQOR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=CC(=C(C(=N2)SCC(=O)NCC(=O)O)C#N)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=C(C(=N2)SCC(=O)NCC(=O)O)C#N)C(F)(F)F |
Introduction
Chemical Structure and Properties
The compound 2-(2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid features a pyridine ring as its central structural element with several key substituents at specific positions:
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Position 2: Sulfanyl acetamido acetic acid chain
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Position 3: Cyano group (C≡N)
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Position 4: Trifluoromethyl group (CF₃)
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Position 6: Benzyl group
This arrangement creates a molecule with both polar and nonpolar regions, potentially enabling interactions with various biological targets. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the terminal carboxylic acid provides an ionizable center that can improve water solubility under physiological conditions.
Structural Features and Functional Groups
The pyridine core provides a stable aromatic heterocycle that can participate in various intermolecular interactions. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. The cyano group at position 3 offers another hydrogen bond acceptor site and influences the electronic properties of the pyridine ring through resonance effects.
The trifluoromethyl group at position 4 contributes significant electron-withdrawing character to the molecule. This functional group is known to increase lipophilicity, enhance metabolic stability, and improve binding affinity to certain protein targets by engaging in fluorine-specific interactions.
The benzyl substituent at position 6 provides hydrophobic character and potential π-π stacking capabilities, which can be important for interactions with aromatic amino acid residues in proteins. The sulfanyl linkage connects the pyridine core to the acetamido acetic acid chain, providing conformational flexibility to this portion of the molecule.
Physicochemical Properties
Based on structural similarities with related compounds, particularly the structurally similar 2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid found in search result , we can estimate the following physicochemical properties:
Compared to the related compound in search result , which has a molecular weight of 399.3 g/mol, our target compound is slightly heavier due to the replacement of the methylfuran group with a benzyl group .
Structural Comparison with Related Compounds
Comparing 2-(2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid with structurally similar compounds provides valuable insights into its potential properties and activities.
Comparison with 2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid
The compound described in search result differs only in the substituent at position 6 (5-methylfuran-2-yl versus benzyl in our target compound). This structural difference would likely affect:
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Lipophilicity: The benzyl group might confer greater lipophilicity than the 5-methylfuran-2-yl group
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Metabolic stability: Different susceptibility to oxidative metabolism
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Binding interactions: Different spatial arrangements and electronic properties affecting target binding
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Molecular recognition: The benzyl group offers different π-stacking capabilities compared to the furan ring
Comparison with 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
The compound from search result differs in having an adamantyl group at position 6 and lacking the terminal acetic acid moiety. These differences would significantly impact:
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Solubility: The adamantyl group would increase lipophilicity substantially compared to the benzyl group
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Pharmacokinetics: The absence of the ionizable carboxylic acid would alter absorption and distribution properties
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Target selectivity: The bulky adamantyl group would provide different steric demands than the benzyl group
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Computational parameters: The compound with the adamantyl group has a calculated LogP of 4.02, which would be higher than our target compound
Analytical Characterization Techniques
Proper characterization of 2-(2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid would require a combination of analytical techniques to confirm its structure and purity.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would reveal signals for the aromatic protons of the pyridine and benzyl groups, as well as the methylene protons of the acetamido acetic acid chain
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¹³C-NMR would provide information about the carbon framework, including distinctive signals for the cyano carbon, carbonyl carbons, and the quaternary carbon bearing the trifluoromethyl group
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¹⁹F-NMR would show signals for the fluorine atoms of the trifluoromethyl group, likely appearing as a singlet
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Infrared (IR) Spectroscopy:
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Would show characteristic absorption bands for the cyano group (~2200-2250 cm⁻¹), carbonyl groups (~1700-1750 cm⁻¹), and carboxylic acid OH (~3300-3500 cm⁻¹)
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Similar compounds have been analyzed using spectroscopic techniques including NMR, IR, and Mass Spectrometry to confirm their structural integrity and purity.
Chromatographic and Mass Spectrometric Analysis
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Mass Spectrometry (MS):
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Would confirm the molecular weight (expected around 422 Da)
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Fragmentation patterns could provide structural confirmation
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High-resolution MS would confirm the molecular formula
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High-Performance Liquid Chromatography (HPLC):
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Would assess purity and could be used for quantitative analysis
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Retention time on reverse-phase HPLC would provide information about the compound's lipophilicity
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Structure-Activity Relationship Considerations
The complex structure of 2-(2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid offers multiple sites for potential modification to fine-tune its properties and activities.
Key Structural Elements for Activity
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Trifluoromethyl Group: Known to enhance metabolic stability and membrane permeability; modification of this group would likely affect both pharmacokinetic properties and target binding .
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Cyano Group: Contributes to the electronic properties of the pyridine ring and can participate in hydrogen bonding; replacement or removal would alter the electron distribution in the molecule .
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Benzyl Substituent: Provides hydrophobic interactions and potential for π-stacking; modification of this group (as seen in the comparison with the compound in search result ) would significantly impact binding characteristics .
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Acetamido Acetic Acid Chain: Offers hydrogen bonding capabilities and an ionizable group; modifications to this portion would affect solubility, pharmacokinetics, and potentially target selectivity.
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